2,6-Dihydroxynaphthalene

Gas barrier polymers Polyethylene naphthalate Oxygen permeability

2,6-Dihydroxynaphthalene (2,6-DHN) is the essential monomer for PEN (O₂ barrier ~40% lower than PET) and enantiotropic TLCPs. Its linear, 2,6-substituted geometry uniquely enables dense chain packing—critical for SPAES ion-exchange membranes and high-Tg (>500 °C) phthalonitrile thermosets. Standard purity 98%. Bulk/technical grades available.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 581-43-1
Cat. No. B047133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydroxynaphthalene
CAS581-43-1
Synonyms2,6-Naphthalenediol;  2,6-Dihydroxynaphthaline;  2,6-Naphthohydroquinone;  2-Hydroxy-6-naphthol;  6-Hydroxy-2-naphthol;  C.I. 76640;  NSC 62687
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)O)C=C1O
InChIInChI=1S/C10H8O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H
InChIKeyMNZMMCVIXORAQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dihydroxynaphthalene (CAS 581-43-1) Procurement Guide: Properties, Differentiation, and Industrial Utility


2,6-Dihydroxynaphthalene (2,6-DHN) is a symmetrical, β-substituted naphthalenediol with the chemical formula C₁₀H₆(OH)₂. It serves as a rigid-rod aromatic diol monomer for high-performance polymer synthesis, particularly thermotropic liquid crystalline polyesters (TLCPs), polyarylates, and poly(ether ketone)s [1]. Its para-like substitution geometry at the 2- and 6-positions imparts a linear molecular conformation distinct from other dihydroxynaphthalene isomers [2]. 2,6-DHN is also a key precursor to poly(ethylene 2,6-naphthalate) (PEN), an engineering thermoplastic with superior gas barrier and thermal properties relative to poly(ethylene terephthalate) (PET) [3].

Why Dihydroxynaphthalene Isomers Are Not Interchangeable: 2,6-DHN Procurement Considerations


Dihydroxynaphthalene (DHN) isomers differ fundamentally in hydroxyl group positioning (1,5-; 2,6-; 2,7-; 1,6-; 1,8-), producing distinct molecular conformations—linear, bent, or helical—that govern polymer chain packing, thermotropic behavior, and ion transport properties [1]. In gas barrier copolymers, 2,6-DHN-derived PEN achieves oxygen permeability approximately 40% lower than PET at equivalent orientation, a barrier enhancement not attainable with other DHN isomers or conventional aromatic diols like hydroquinone [2]. In liquid crystalline applications, 2,6-DHN derivatives exhibit enantiotropic (thermodynamically stable) mesophase behavior, whereas 1,5-DHN derivatives display only monotropic (metastable) liquid crystallinity, rendering the latter unsuitable for melt-processable TLCPs [3]. In ion-exchange membranes, 2,6-DHN-containing SPAES polymers show high Na⁺ permselectivity and low membrane resistance due to the dense, linear chain packing unique to the 2,6-isomer, a property not replicated by 1,5-DHN or 2,7-DHN variants [4]. Substituting a different DHN isomer alters polymer architecture and functional performance in ways that cannot be compensated by formulation adjustments.

2,6-Dihydroxynaphthalene: Quantitative Evidence for Differentiated Performance and Procurement Decisions


Oxygen Permeability Reduction in 2,6-DHN-Derived PEN vs. PET in Biaxially Oriented Films

Films containing 2,6-dihydroxynaphthalene-derived naphthalate units demonstrate substantially reduced oxygen permeability compared to PET. In biaxially oriented 25 wt% PEN-T8/PET blend films (3.5× stretch ratio), oxygen permeability was approximately 40% lower than that of similarly oriented pure PET films [1]. Additionally, oxygen diffusion coefficients decreased by 74% from pure PET to pure PEN across the full composition range, with permeability declining systematically as PEN content increased [2]. This barrier enhancement stems from the bulky naphthalene ring in 2,6-DHN-derived PEN, which reduces chain segmental mobility and fractional free volume relative to PET [2].

Gas barrier polymers Polyethylene naphthalate Oxygen permeability

Thermotropic Liquid Crystalline Phase Behavior: 2,6-DHN vs. 1,5-DHN Derivatives

The isomeric origin of the dihydroxynaphthalene monomer dictates the thermodynamic stability of the resulting liquid crystalline phase. 2,6-DHN-derived dialkoxynaphthalene derivatives exhibit an enantiotropic nematic phase, meaning the mesophase is thermodynamically stable and appears reversibly on both heating and cooling cycles. In direct contrast, 1,5-DHN derivatives display only a monotropic nematic phase, which appears metastably only upon cooling and cannot be accessed upon heating [1]. Enantiotropic behavior is essential for melt-processable thermotropic liquid crystalline polymers (TLCPs), as it ensures the anisotropic melt persists under practical processing conditions. Furthermore, 2,6-DHN-containing TLCPs form a mesogenic melt, whereas several alternative diols (e.g., certain hydroquinone derivatives) fail to exhibit mesophase formation under identical copolymerization conditions [2].

Liquid crystalline polymers Thermotropic polyesters Mesophase stability

Ion Transport Selectivity in SPAES Membranes: 2,6-DHN vs. 1,5-DHN and 2,7-DHN Isomers

The isomeric structure of the DHN monomer governs the resulting polymer chain conformation and, consequently, ion transport properties in sulfonated poly(arylene ether sulfone) (SPAES) membranes. 2,6-DHN-containing SPAES membranes exhibit high Na⁺ ion permselectivity and low membrane resistance, attributed to the dense membrane structure and linear conformation of the polymer chain [1]. In contrast, 1,5-DHN-containing SPAES adopts a helical conformation that yields different ion transport characteristics. Despite all tested membranes having identical weight-based ion exchange capacity (IECw values of 1.42, 1.82, and 2.2 meq g⁻¹), the 2,6-DHN variant demonstrated superior Na⁺ permselectivity specifically in reverse electrodialysis (RED) applications, while the 1,5-DHN variant achieved higher current density in PEMFC applications [1]. This application-specific performance divergence arises solely from the isomeric configuration.

Ion exchange membranes Reverse electrodialysis Polymer conformation

Thermal Stability and Glass Transition in Phthalonitrile Networks: 2,6-DHN vs. Alternative Bisphenols

When incorporated into branched phthalonitrile thermosets, 2,6-DHN-based networks achieve exceptionally high thermal resistance. A systematic study comparing multiple bisphenol monomers (including hydroquinone, 4,4′-biphenol, m-dihydroxybenzene, 1,6-dihydroxynaphthalene, and 2,6-dihydroxynaphthalene) in phenyl-s-triazine-containing phthalonitrile resins demonstrated that the resulting networks exhibited glass transition temperatures (Tg) surpassing 500 °C and 5% thermal degradation temperatures (Td) as high as 575 °C [1]. While the study does not isolate 2,6-DHN's performance from all other bisphenols, the naphthalene-containing monomers (both 1,6- and 2,6-DHN) contributed to the class-leading thermal stability when combined with the phenyl-s-triazine backbone [1]. Separately, a naphthyl-based polyphthalonitrile series incorporating 2,7-DHN and 1,6-DHN exhibited Td values >460 °C and LOI >47 [2], though no direct 2,6-DHN-to-isomer comparison is available from this study.

High-temperature polymers Phthalonitrile resins Thermoset composites

Copolyester Glass Transition and Crystallinity Retention: 2,6-DHN vs. 1,1′-Biphenyl-4,4′-diol

In wholly aromatic thermotropic liquid crystalline copolyesters based on 2-(α-phenylisopropyl)hydroquinone copolymerized with terephthalic acid, replacing the comonomer diol alters both glass transition temperature (Tg) and crystallinity retention. The first copolymer series (using 1,1′-biphenyl-4,4′-diol) showed Tg decreasing from 167 °C to 138 °C as biphenyl-4,4′-diol content increased to 50 mol% [1]. The second series (using 2,6-dihydroxynaphthalene) exhibited slightly higher Tg values that were less dependent on copolymer composition [1]. Additionally, the degree of crystallinity decreased much more rapidly upon copolymerization in the biphenyl-4,4′-diol series than in the 2,6-DHN series, and the melting points of the 2,6-DHN copolymers were significantly higher [1]. This indicates that 2,6-DHN incorporation preserves thermal performance and semi-crystalline character more effectively than the biphenyl-based alternative.

Thermotropic liquid crystalline polyesters Copolymer composition effects Glass transition temperature

High-Value Application Scenarios for 2,6-Dihydroxynaphthalene Based on Differential Evidence


High-Barrier Food and Beverage Packaging Films

2,6-Dihydroxynaphthalene serves as the critical monomer for poly(ethylene 2,6-naphthalate) (PEN) and PET-PEN copolymers used in packaging applications requiring oxygen barrier performance beyond PET's intrinsic capability. Biaxially oriented films containing 25% PEN exhibit oxygen permeability approximately 40% lower than PET at equivalent orientation [7], enabling extended shelf life for oxygen-sensitive products such as beer, carbonated soft drinks, and pharmaceutical blister packs. The reduction in oxygen diffusion coefficient—74% from pure PET to pure PEN [8]—is directly attributable to the rigid naphthalene moiety derived from 2,6-DHN, which reduces polymer chain mobility and fractional free volume. Procurement of 2,6-DHN is therefore essential for PEN resin production where PET fails to meet oxygen transmission rate specifications.

Melt-Processable Thermotropic Liquid Crystalline Polymers (TLCPs) for High-Strength Fibers and Molded Parts

2,6-Dihydroxynaphthalene is a preferred aromatic diol for synthesizing thermotropic liquid crystalline polyesters that require enantiotropic (thermodynamically stable) nematic mesophase behavior. 2,6-DHN-derived liquid crystalline compounds exhibit enantiotropic phase transitions—reversible on both heating and cooling—while 1,5-DHN derivatives display only monotropic (metastable) liquid crystallinity [7]. This enantiotropic behavior is mandatory for TLCPs processed from the melt into high-strength fibers, precision electronic connectors, and automotive under-hood components. Additionally, 2,6-DHN-containing copolyesters preserve Tg and crystallinity across broader composition ranges compared to biphenyl-4,4′-diol alternatives [8], facilitating robust manufacturing processes with reduced sensitivity to monomer ratio fluctuations. 2,6-DHN is also demonstrated to form a mesogenic melt in LC-poly(ester imide) systems where other diols fail to exhibit liquid crystallinity [5].

Reverse Electrodialysis (RED) Ion-Exchange Membranes for Salinity Gradient Energy Generation

2,6-Dihydroxynaphthalene is the monomer of choice for synthesizing sulfonated poly(arylene ether sulfone) (SPAES) membranes in reverse electrodialysis (RED) applications, where high Na⁺ ion permselectivity and low membrane resistance are critical performance metrics. Among three DHN isomers (1,5-, 2,6-, and 2,7-DHN) and biphenol evaluated at identical ion exchange capacities (IECw of 1.42, 1.82, and 2.2 meq g⁻¹), the 2,6-DHN-containing SPAES uniquely exhibited high Na⁺ permselectivity and low membrane resistance due to its dense membrane structure and linear polymer chain conformation [7]. The 1,5-DHN variant, adopting a helical conformation, showed lower permselectivity in RED. This isomer-specific performance divergence means that substituting any other DHN isomer in SPAES membrane synthesis compromises RED energy conversion efficiency, making 2,6-DHN the procurement-essential monomer for this application.

High-Temperature Phthalonitrile Thermosets and Composites

2,6-Dihydroxynaphthalene functions as a bisphenol monomer in branched phthalonitrile thermosets for extreme-temperature composite applications, including aerospace structural components and high-performance electrical insulation. Networks incorporating 2,6-DHN and phenyl-s-triazine segments achieve glass transition temperatures exceeding 500 °C and 5% thermal degradation temperatures as high as 575 °C [7]. While multiple bisphenols in this polymer architecture yield similarly high thermal resistance, the naphthalene-containing monomers (including 2,6-DHN) contribute to class-leading thermal stability. Related naphthyl-based polyphthalonitrile systems demonstrate initial decomposition temperatures above 460 °C and limiting oxygen index values exceeding 47 [8]. For applications demanding sustained mechanical and dielectric property retention above 500 °C, 2,6-DHN represents a viable procurement candidate within the naphthalene-based bisphenol class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dihydroxynaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.